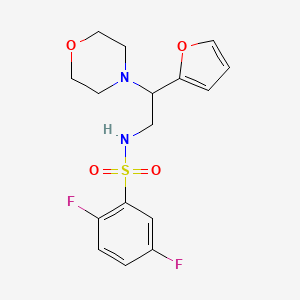
2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated benzene, furan, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-2-yl intermediate: This involves the reaction of furan with appropriate reagents to introduce the desired substituents.
Introduction of the morpholinoethyl group: This step involves the reaction of the furan-2-yl intermediate with morpholine and an appropriate alkylating agent.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives of the benzene ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
- 2,4-Difluoro-N-(2-propynyl)benzamide
- 2,5-Difluoro-N-[furan-2-yl(phenyl)methyl]aniline
- 2,5-Difluoro-N-[1-(furan-2-yl)ethyl]aniline
Comparison:
- 2,4-Difluoro-N-(2-propynyl)benzamide: This compound differs in the substitution pattern on the benzene ring and the presence of a propynyl group instead of a morpholinoethyl group.
- 2,5-Difluoro-N-[furan-2-yl(phenyl)methyl]aniline: This compound has a phenylmethyl group instead of a morpholinoethyl group, which may affect its chemical reactivity and biological activity.
- 2,5-Difluoro-N-[1-(furan-2-yl)ethyl]aniline: This compound lacks the morpholine ring, which could influence its solubility and interaction with biological targets.
The unique combination of the furan, morpholine, and sulfonamide moieties in 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide sets it apart from these similar compounds, potentially offering distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18F2N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2,5-difluoro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18F2N2O4S/c17-12-3-4-13(18)16(10-12)25(21,22)19-11-14(15-2-1-7-24-15)20-5-8-23-9-6-20/h1-4,7,10,14,19H,5-6,8-9,11H2 |
InChI Key |
YIJTUIBCDBWQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B11251591.png)
![3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B11251600.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11251606.png)
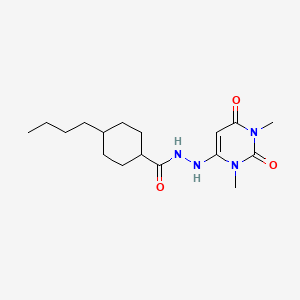
![N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11251613.png)
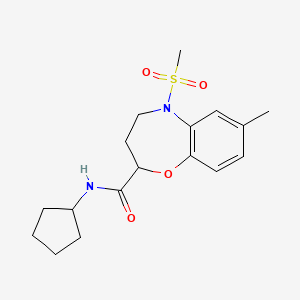
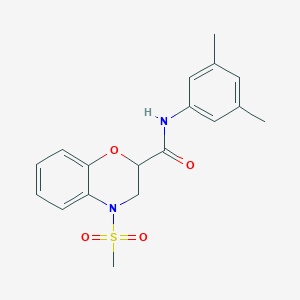
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11251624.png)
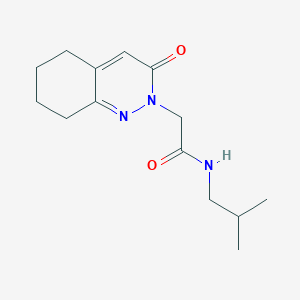
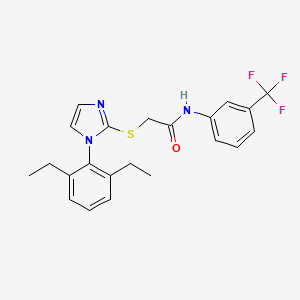
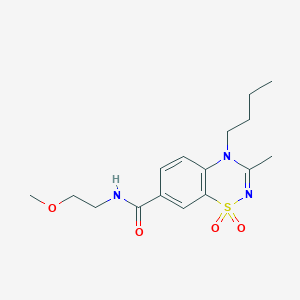
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B11251652.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11251655.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11251663.png)
